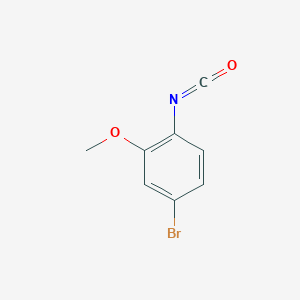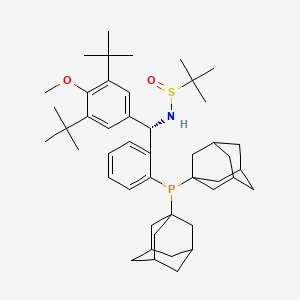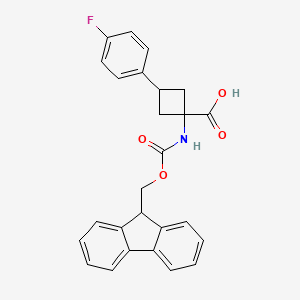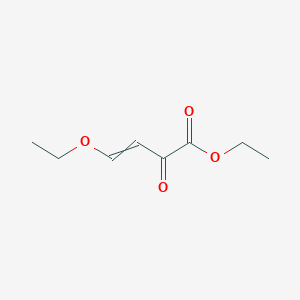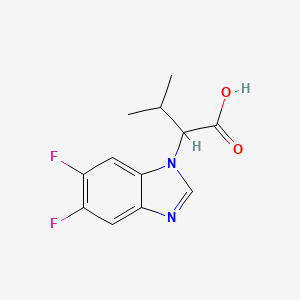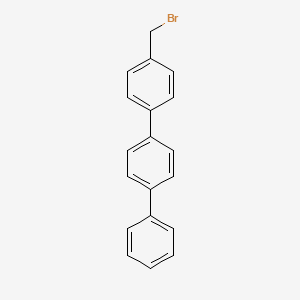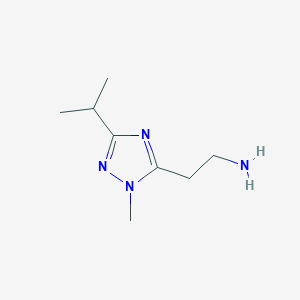
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine is a chemical compound characterized by the presence of dichlorophenyl and difluoroethanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2,3-dichloroaniline with difluoroethanol under specific conditions. One common method includes the use of hydrogen bromide and diethanol amine at high temperatures, followed by the addition of 2,3-dichloroaniline . The reaction is maintained under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include additional steps such as purification and distillation to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with dopamine and serotonin receptors, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is structurally similar and is used as a precursor in the synthesis of aripiprazole.
2,3-Dichlorophenol: Another related compound, used in various chemical reactions and industrial applications.
Uniqueness
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to its combination of dichlorophenyl and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H7Cl2F2N |
|---|---|
Peso molecular |
226.05 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7Cl2F2N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
Clave InChI |
MIEZZYNLYYOATD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


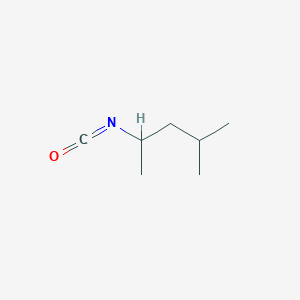
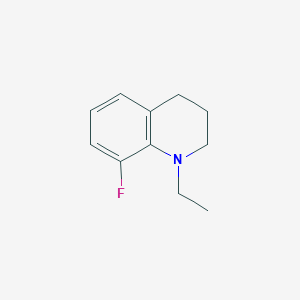
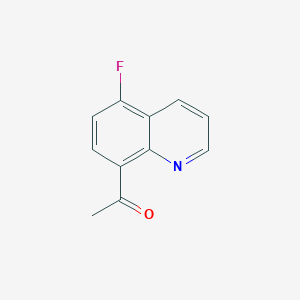
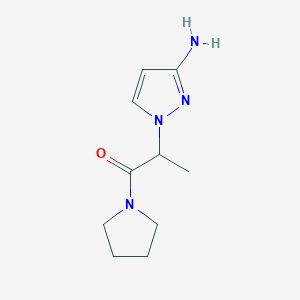
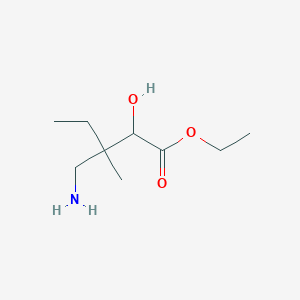

![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)
